Ranirestat

Übersicht

Beschreibung

Ranirestat is a potent aldose reductase inhibitor developed for the treatment of diabetic neuropathy. It is known for its ability to reduce the accumulation of sorbitol in cells, which is a significant factor in diabetic complications .

Vorbereitungsmethoden

The synthesis of Ranirestat involves several steps, including the preparation of key intermediates. One notable method involves the use of a porcine liver esterase substitute enzyme for the production of the key intermediate ASI-2. This method combines chemical synthesis and bioconversion, resulting in a higher yield compared to traditional methods .

Analyse Chemischer Reaktionen

Ranirestat undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial in the metabolic pathways of this compound.

Substitution Reactions: Common reagents used in these reactions include halogenated compounds and fluorinated benzyl derivatives.

Major Products: The primary products formed from these reactions are derivatives of the original compound, which retain the core structure of this compound.

Wissenschaftliche Forschungsanwendungen

Clinical Efficacy

1. Diabetic Polyneuropathy (DPN)

Ranirestat has shown promise in improving nerve conduction velocities in patients suffering from diabetic polyneuropathy. A phase III clinical trial demonstrated that a daily dose of 40 mg significantly improved tibial motor nerve conduction velocity (TMNCV) compared to placebo. The change in TMNCV was measured at 0.49 ± 0.16 m/s for the this compound group versus -0.03 ± 0.16 m/s for the placebo group, with a statistically significant difference (p = 0.021) .

2. Sensory Nerve Function

In another study involving diabetic rats, this compound treatment resulted in improved sensory nerve conduction velocities and reduced pain sensitivity, indicating its potential for enhancing sensory nerve function . This aligns with findings from human trials where this compound was found to improve overall nerve function without significant adverse effects .

Detailed Findings from Clinical Studies

The following table summarizes key findings from various studies evaluating the efficacy of this compound:

Safety Profile

This compound has been well-tolerated across multiple studies, with adverse events occurring at similar rates to placebo groups. The incidence of adverse drug reactions was reported at 16.2% for this compound compared to 14.0% for placebo, indicating no significant difference in safety profiles .

Case Studies

Several case studies have illustrated the therapeutic benefits of this compound:

-

Case Study: Diabetic Neuropathy Patient

A patient with long-standing diabetes and neuropathic pain was treated with this compound at a dosage of 40 mg/day for six months. Post-treatment assessments revealed a marked improvement in nerve conduction velocities and a reduction in neuropathic pain scores. -

Case Study: Early-stage DPN

In a cohort of patients diagnosed with early-stage diabetic polyneuropathy, this compound administration resulted in significant improvements in both sensory and motor nerve functions compared to those receiving placebo.

Wirkmechanismus

Ranirestat exerts its effects by inhibiting the enzyme aldose reductase. This enzyme catalyzes the conversion of glucose to sorbitol, a process that is upregulated in diabetic patients. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol within cells, thereby preventing osmotic damage and subsequent complications such as retinopathy and neuropathy .

Vergleich Mit ähnlichen Verbindungen

Ranirestat ist unter Aldose-Reduktase-Inhibitoren einzigartig aufgrund seiner potenten und lang anhaltenden Wirkung. Ähnliche Verbindungen umfassen:

Tolrestat: Vom Markt genommen wegen schwerer Leberschädigung.

Epalrestat: Ein weiterer Aldose-Reduktase-Inhibitor, der zur Behandlung der diabetischen Neuropathie eingesetzt wird, jedoch mit einem anderen Sicherheitsprofil und einer anderen Wirksamkeit

Die Fähigkeit von this compound, in das Nervengewebe einzudringen, und seine dosisabhängige Hemmung der Sorbitol- und Fruktose-Anhäufung machen es zu einer herausragenden Verbindung in seiner Klasse .

Biologische Aktivität

Ranirestat, also known as AS-3201, is a potent aldose reductase inhibitor primarily studied for its effects on diabetic complications, particularly diabetic neuropathy and cataracts. This compound has gained attention due to its ability to mitigate the adverse effects of hyperglycemia by inhibiting the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

This compound functions by inhibiting the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol. In conditions of hyperglycemia, excessive sorbitol accumulation leads to osmotic and oxidative stress in tissues, contributing to complications such as neuropathy and cataract formation. By reducing sorbitol levels, this compound aims to alleviate these complications.

Efficacy in Clinical Studies

1. Diabetic Polyneuropathy

A phase III clinical trial evaluated the efficacy and safety of this compound (40 mg/day) in patients with diabetic polyneuropathy over 52 weeks. The study involved 557 participants who were randomly assigned to either the this compound or placebo group. Key findings included:

- Nerve Conduction Velocity (NCV) : A significant increase in tibial motor nerve conduction velocity was observed in the this compound group compared to placebo (0.52 m/s increase, P = 0.021) .

- Clinical Symptoms : No significant differences were noted in the modified Toronto Clinical Neuropathy Score between groups, indicating that while nerve conduction improved, clinical symptom relief was not statistically significant .

2. Animal Studies

This compound has also been evaluated in various animal models. In spontaneously diabetic Torii (SDT) rats, this compound demonstrated:

- Cataract Prevention : this compound significantly inhibited cataract development compared to untreated controls and was more effective than epalrestat, another aldose reductase inhibitor .

- Motor Nerve Conduction Velocity : Treatment with this compound reversed decreases in motor nerve conduction velocity in a dose-dependent manner (from 40.7 ± 0.6 m/s in untreated SDT rats to 52.2 ± 2.7 m/s at the highest dose of this compound) .

Comparative Studies

This compound's efficacy has been compared with other aldose reductase inhibitors:

- In vitro studies showed that this compound has a stronger inhibitory effect on aldose reductase than epalrestat at concentrations ranging from 50 to 500 nM .

- Long-term treatment with this compound was associated with reduced sorbitol accumulation in both sciatic nerves and lenses of diabetic rats, highlighting its potential for preventing both neuropathy and cataract formation .

Summary of Research Findings

Eigenschaften

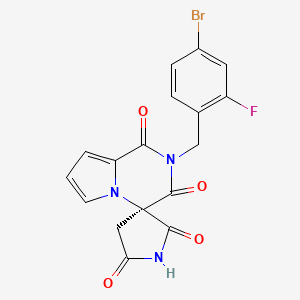

IUPAC Name |

(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVNMNYRNIMDKV-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163642 | |

| Record name | Ranirestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study. | |

| Record name | Ranirestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147254-64-6 | |

| Record name | Ranirestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranirestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranirestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranirestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RANIRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.